

3-Chloroquinoxaline-6-carbonitrile CAS number 1236222-48-2

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Compound of Interest

Compound Name: 3-Chloroquinoxaline-6-carbonitrile

Cat. No.: B1431328

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3-Chloroquinoxaline-6-carbonitrile: A Technical Overview

CAS Number: 1236222-48-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroquinoxaline-6-carbonitrile is a halogenated and cyanated quinoxaline derivative. This document provides a technical overview of its chemical properties, potential synthetic routes, and likely applications in research and drug discovery, based on the known reactivity and biological significance of the quinoxaline scaffold. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides illustrative protocols and pathways to guide future research.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The fusion of a benzene ring and a pyrazine ring confers a unique electronic structure, making the quinoxaline scaffold a versatile template for the design of novel therapeutic agents. The introduction of various functional groups onto this core structure can modulate its physicochemical properties and biological activity.

3-Chloroquinoxaline-6-carbonitrile incorporates two key functionalities: a chloro group at the 3-position and a nitrile group at the 6-position. The chlorine atom serves as a reactive handle for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives. The electron-withdrawing nitrile group can influence the molecule's electronic properties and participate in key interactions with biological targets.

Chemical and Physical Properties

Specific experimental data for the physical properties of **3-Chloroquinoxaline-6-carbonitrile** are not widely reported. However, based on its structure and data for similar compounds, the following properties can be anticipated.

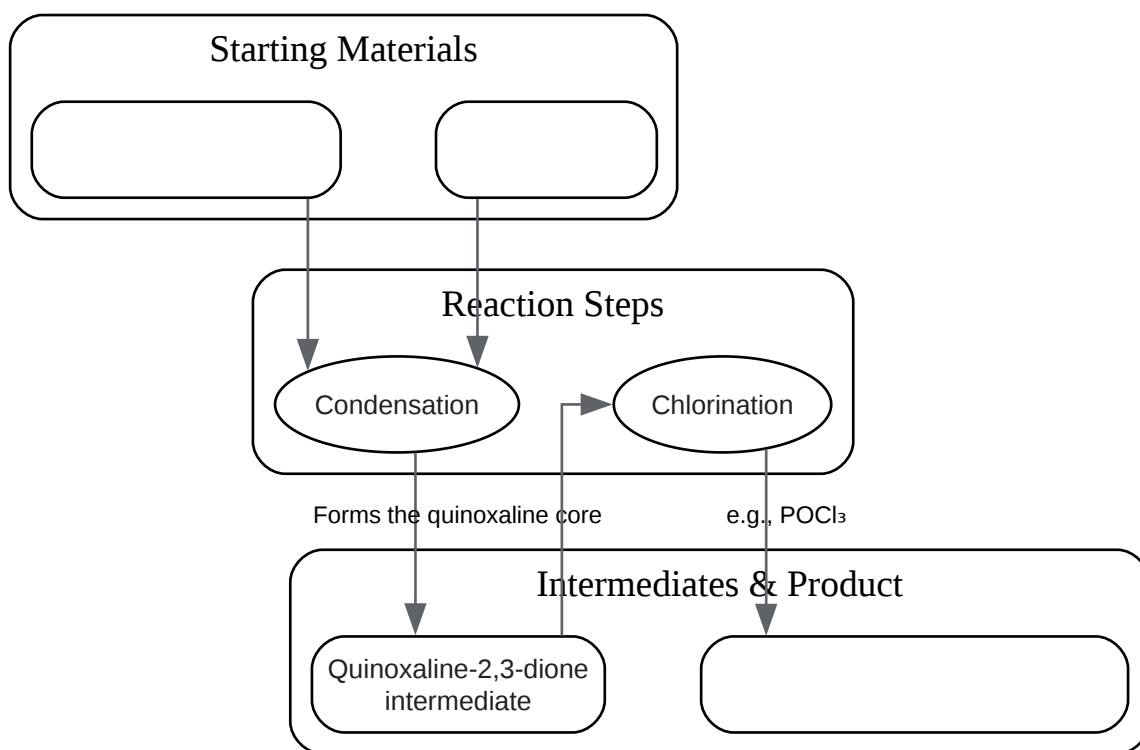
Property	Value	Source
CAS Number	1236222-48-2	[1]
Molecular Formula	C ₉ H ₄ ClN ₃	N/A
Molecular Weight	189.61 g/mol	N/A
Appearance	Expected to be a solid	N/A
Solubility	Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.	N/A
Melting Point	Not reported	N/A

Synthesis

A definitive, published experimental protocol for the synthesis of **3-Chloroquinoxaline-6-carbonitrile** is not readily available. However, a plausible synthetic route can be conceptualized based on established methods for quinoxaline synthesis. A common approach involves the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound.

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway.



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Caption: Illustrative synthesis workflow for **3-Chloroquinoxaline-6-carbonitrile**.

Hypothetical Experimental Protocol

Step 1: Synthesis of 6-cyanoquinoxaline-2,3(1H,4H)-dione

- To a stirred solution of 3,4-diaminobenzonitrile (1.0 eq) in a suitable solvent such as ethanol, add a solution of oxalic acid (1.1 eq) in water.
- Heat the mixture to reflux for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of **3-Chloroquinoxaline-6-carbonitrile**

- Suspend the dried 6-cyanoquinoxaline-2,3(1H,4H)-dione (1.0 eq) in phosphorus oxychloride (POCl_3) (5-10 eq).
- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Heat the mixture to reflux for 2-4 hours.
- Monitor the reaction by TLC.
- After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **3-Chloroquinoxaline-6-carbonitrile**.

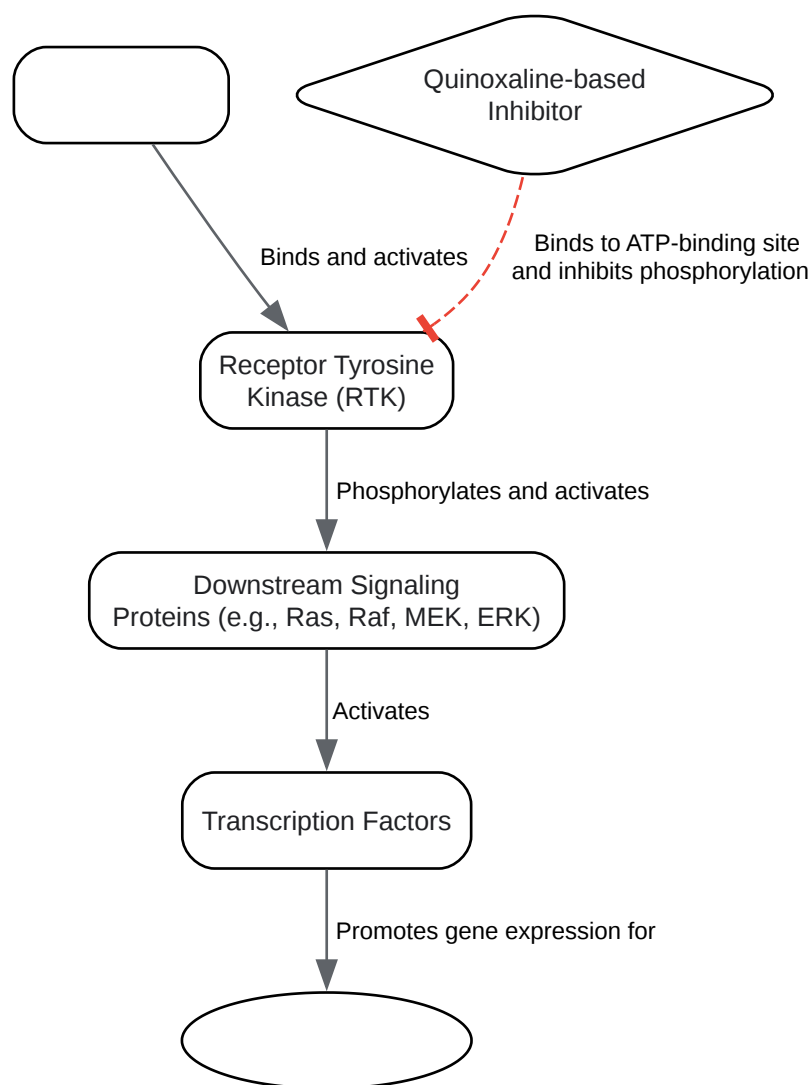
Potential Biological Activity and Applications

While no specific biological data has been published for **3-Chloroquinoxaline-6-carbonitrile**, the quinoxaline scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of quinoxaline have demonstrated a wide range of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

The presence of the chloro and nitrile groups suggests that this compound could be a valuable intermediate for the synthesis of libraries of compounds for biological screening. For instance, the chloro group can be displaced by various nucleophiles (amines, alcohols, thiols) to generate a diverse set of analogues.

Illustrative Signaling Pathway: Kinase Inhibition

Many quinoxaline derivatives are known to act as kinase inhibitors, which are crucial in cancer therapy. The following diagram illustrates a generic kinase signaling pathway that could be a target for novel quinoxaline-based compounds.



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Caption: Generic kinase signaling pathway targeted by quinoxaline inhibitors.

Conclusion

3-Chloroquinoxaline-6-carbonitrile is a promising but currently under-characterized chemical entity. Its structure suggests significant potential as a versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase

inhibition. Further research is warranted to fully elucidate its chemical properties, develop optimized synthetic protocols, and explore its biological activity profile. This document serves as a foundational guide for researchers interested in exploring the potential of this and related quinoxaline derivatives.

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References

- 1. 3-Chloroquinoxaline-6-carbonitrile | 1236222-48-2 | Benchchem [benchchem.com]
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